5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide
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Description
The compound contains several functional groups and structural features that are common in organic chemistry . The benzo[d][1,3]dioxole moiety is a common feature in many bioactive compounds, including certain alkaloids . The amide group (4-cyanobenzamido) and the thiophene ring are also common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d][1,3]dioxole ring, a 4-cyanobenzamido group, and a 4-methylthiophene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich dioxole ring, the electron-withdrawing cyanobenzamide group, and the relatively stable thiophene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide could increase its solubility in polar solvents .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives, have been reported to modulate atp-binding cassette transporters .
Biochemical Pathways
Atp-binding cassette transporters, which are potential targets of similar compounds, play crucial roles in multiple biochemical pathways, including drug transport and lipid metabolism .
Result of Action
Modulation of atp-binding cassette transporters by similar compounds could potentially influence cellular processes such as drug resistance and lipid transport .
Future Directions
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-12-18(9-14-4-7-16-17(8-14)29-11-28-16)30-22(19(12)20(24)26)25-21(27)15-5-2-13(10-23)3-6-15/h2-8H,9,11H2,1H3,(H2,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSJBRZQGWBHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C#N)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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